Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It contains a pyridine ring substituted with an ethyl group and an amino group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Lacks the ethyl substitution on the pyridine ring.
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate: Contains a methyl group instead of an ethyl group on the pyridine ring.
The presence of the ethyl group in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .
Properties
CAS No. |
603945-38-6 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-3-9-5-6-10(14-8-9)7-11(13)12(15)16-4-2/h5-6,8,11H,3-4,7,13H2,1-2H3 |
InChI Key |
OYRIIZURMIGLQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(C(=O)OCC)N |
Origin of Product |
United States |
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